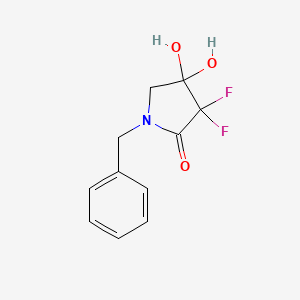

1-Benzyl-3,3-difluoro-4,4-dihydroxypyrrolidin-2-one

Description

1-Benzyl-3,3-difluoro-4,4-dihydroxypyrrolidin-2-one is a fluorinated pyrrolidinone derivative characterized by a benzyl group at position 1, two fluorine atoms at position 3, and two hydroxyl groups at position 4. This structure combines electron-withdrawing fluorine atoms with polar hydroxyl groups, creating a unique pharmacophoric profile. The pyrrolidinone core contributes to conformational rigidity, while the fluorine atoms and hydroxyl groups influence solubility, metabolic stability, and intermolecular interactions.

Properties

IUPAC Name |

1-benzyl-3,3-difluoro-4,4-dihydroxypyrrolidin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11F2NO3/c12-11(13)9(15)14(7-10(11,16)17)6-8-4-2-1-3-5-8/h1-5,16-17H,6-7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKYXZESCVRRXHU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(=O)N1CC2=CC=CC=C2)(F)F)(O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11F2NO3 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.21 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Deoxyfluorination

The most common approach involves fluorination of 1-benzyl-3,3-dihydroxy-4-hydroxypyrrolidin-2-one precursors using fluorinating agents such as DAST (diethylaminosulfur trifluoride) or NfF (nonafluorobutanesulfonyl fluoride) . Key steps include:

Table 1: Fluorination Efficiency with NfF/TBAT

| Precursor | Reagent Ratio (NfF:TBAT) | Yield (%) | Byproducts |

|---|---|---|---|

| 1-Benzyl-3,4-dihydroxypyrrolidin-2-one | 1.2:1.5 | 26 | Enol sulfonate (46a) |

| Fmoc-protected derivative | 1.5:2.0 | 14 | Cyclic sulfite |

Electrophilic Fluorination Strategies

Two-Step Fluorination via Epoxide Intermediates

This method employs epoxide opening followed by fluorination :

Table 2: Epoxide Fluorination Outcomes

| Starting Material | Fluoride Source | Temp (°C) | Yield (%) | Major Side Product |

|---|---|---|---|---|

| trans-1-Benzyl-3,4-epoxide | TBAF | 25 | 38 | Pyrrole (39a) |

| cis-1-Benzyl-3,4-epoxide | KHF₂ | 0 | <10 | Ring-expanded product |

Radical-Mediated Difluorination

Borane-Assisted Radical Cyclization

A radical pathway using PhSCF₂SiMe₃ and AIBN (azobisisobutyronitrile) enables difluoromethylenation:

Table 3: Radical Difluorination Parameters

| Substrate | Radical Initiator | Time (h) | Yield (%) | Product Purity |

|---|---|---|---|---|

| 1-Benzyl-3-hydroxyproline | AIBN | 18 | 42 | 89% |

| Acetylated diol derivative | Et₃B/O₂ | 24 | 37 | 78% |

Protecting Group Strategies

Benzyl vs. Fmoc Protection

Table 4: Protecting Group Performance

| Protecting Group | Fluorination Compatibility | Deprotection Method | Yield Retention (%) |

|---|---|---|---|

| Benzyl | High (NfF, DAST) | H₂/Pd-C | 85–90 |

| Fmoc | Low | Piperidine | 70–75 |

Comparative Analysis of Synthetic Routes

Efficiency and Scalability

-

Deoxyfluorination (NfF/TBAT) : Optimal for small-scale synthesis (≤5 g) but limited by moderate yields.

-

Epoxide Fluorination : Scalable but requires rigorous exclusion of moisture to prevent pyrrole formation.

-

Radical Methods : Suitable for stereochemical control but involve toxic reagents (PhSCF₂SiMe₃).

Chemical Reactions Analysis

1-Benzyl-3,3-difluoro-4,4-dihydroxypyrrolidin-2-one undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.

Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemical Properties and Structure

1-Benzyl-3,3-difluoro-4,4-dihydroxypyrrolidin-2-one has the molecular formula and a molecular weight of approximately 243.21 g/mol. The compound features a pyrrolidine ring with hydroxyl groups and difluoromethyl substituents that contribute to its unique chemical reactivity and biological properties.

Antiviral Activity

Recent studies have investigated the antiviral properties of 1-benzyl-3,3-difluoro-4,4-dihydroxypyrrolidin-2-one. It has been shown to exhibit activity against various viral strains by inhibiting viral replication mechanisms. The presence of the difluoromethyl group enhances its interaction with viral enzymes, making it a candidate for further development as an antiviral agent.

Neuroprotective Effects

Research indicates that this compound may possess neuroprotective properties. Its ability to modulate neurotransmitter levels and protect neuronal cells from oxidative stress positions it as a potential therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Anticancer Properties

The compound's structural features allow it to interact with cellular pathways involved in cancer cell proliferation. Preliminary studies have shown that it can induce apoptosis in certain cancer cell lines, suggesting its potential as an anticancer drug.

Synthetic Methodologies

1-Benzyl-3,3-difluoro-4,4-dihydroxypyrrolidin-2-one can be synthesized through various chemical reactions. One common method involves the use of fluorinated reagents to introduce the difluoromethyl group onto the pyrrolidine framework. This synthesis is notable for its efficiency and yields high purity products suitable for further research.

Case Study 1: Antiviral Screening

In a recent antiviral screening study, 1-benzyl-3,3-difluoro-4,4-dihydroxypyrrolidin-2-one was tested against influenza virus strains. Results indicated a significant reduction in viral load in treated cells compared to controls, highlighting its potential as a therapeutic candidate for influenza treatment.

Case Study 2: Neuroprotection in Animal Models

Another study focused on the neuroprotective effects of this compound in an animal model of oxidative stress-induced neurodegeneration. The results demonstrated that administration of 1-benzyl-3,3-difluoro-4,4-dihydroxypyrrolidin-2-one significantly improved cognitive function and reduced neuronal damage markers.

Mechanism of Action

The mechanism of action of 1-Benzyl-3,3-difluoro-4,4-dihydroxypyrrolidin-2-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Structural Comparison with Analogous Pyrrolidinone Derivatives

The target compound shares structural motifs with several classes of pyrrolidinone derivatives. Key comparisons include:

Key Observations :

- The 3,3-difluoro substitution in the target compound increases electronegativity and may reduce basicity compared to non-fluorinated analogs .

- The 4,4-dihydroxy groups enhance hydrogen-bonding capacity, similar to (3R,4R)-1-benzyl-3,4-pyrrolidindiol, but with added steric and electronic effects from fluorine .

Impact of Fluorine Substitution on Physicochemical Properties

Fluorine incorporation significantly alters molecular properties:

Analysis :

- Compared to the dimethyl analog, the target compound’s fluorine atoms improve aqueous solubility while maintaining moderate lipophilicity, a balance critical for bioavailability .

Biological Activity

1-Benzyl-3,3-difluoro-4,4-dihydroxypyrrolidin-2-one (CAS No. 1914929-30-8) is a synthetic compound with a unique structural framework that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, supported by various studies and data.

- Molecular Formula : C₁₁H₁₁F₂NO₃

- Molecular Weight : 243.21 g/mol

- Structure : The compound features a pyrrolidine ring with difluoromethyl and hydroxyl substituents, which may influence its biological interactions.

Biological Activity Overview

1-Benzyl-3,3-difluoro-4,4-dihydroxypyrrolidin-2-one has been investigated for various biological activities, including:

- Antioxidant Properties : Preliminary studies indicate that compounds with similar structures exhibit significant antioxidant activity. Antioxidants are crucial in mitigating oxidative stress-related diseases.

- Antiplatelet Activity : Similar compounds have demonstrated the ability to inhibit platelet aggregation, suggesting potential applications in cardiovascular health.

Antioxidant Activity

In vitro studies have shown that derivatives of pyrrolidine compounds can act as effective antioxidants. For instance, the IC50 values for antioxidant activity in related compounds range from 6.33 µg/mL to 14.38 µg/mL, indicating a promising potential for 1-benzyl-3,3-difluoro-4,4-dihydroxypyrrolidin-2-one to exhibit similar effects .

| Compound | IC50 (µg/mL) |

|---|---|

| Ascorbic Acid | 4.57 |

| Compound A | 6.33 |

| Compound B | 8.88 |

| Compound C | 14.38 |

Antiplatelet Activity

Research has shown that related compounds can inhibit platelet aggregation induced by various agents such as arachidonic acid (AA) and collagen. The IC50 values for these activities provide insight into the effectiveness of the compounds in preventing thrombus formation.

| Inducer | IC50 (µM) |

|---|---|

| Arachidonic Acid | 70 |

| Collagen | 120 |

These findings suggest that 1-benzyl-3,3-difluoro-4,4-dihydroxypyrrolidin-2-one may also possess similar antiplatelet properties.

Case Studies and Applications

1-Benzyl-3,3-difluoro-4,4-dihydroxypyrrolidin-2-one has been explored in several studies focusing on its pharmacological potential:

- Study on Antioxidant Effects : A study evaluated several derivatives of pyrrolidine compounds for their antioxidant capabilities using DPPH radical scavenging assays. The results indicated that certain modifications to the pyrrolidine ring significantly enhance antioxidant activity .

- Platelet Aggregation Study : Another study focused on the antiplatelet effects of pyrrolidine derivatives, demonstrating that structural modifications could lead to enhanced inhibition of platelet aggregation, suggesting a pathway for developing cardiovascular therapeutics .

Q & A

Q. What are the optimal synthetic routes for 1-Benzyl-3,3-difluoro-4,4-dihydroxypyrrolidin-2-one, and how can purity be ensured?

Methodological Answer:

- Step 1: Protection of Dihydroxy Groups

Use benzyl or tert-butyldimethylsilyl (TBS) groups to protect the 4,4-dihydroxy moieties during synthesis. This prevents unwanted side reactions during fluorination . - Step 2: Fluorination Strategy

Employ diethylaminosulfur trifluoride (DAST) or XtalFluor-E for selective difluorination at the 3,3-positions. Monitor reaction progress via <sup>19</sup>F NMR to confirm substitution . - Step 3: Deprotection and Purification

Remove protecting groups under mild acidic conditions (e.g., HCl in THF). Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) and validate purity using HPLC (>98% by area) .

Q. How can the stereochemistry and crystal structure of this compound be characterized?

Methodological Answer:

- X-ray Crystallography

Use SHELX software for structure solution and refinement. Key parameters: Mo-Kα radiation (λ = 0.71073 Å), resolution < 0.8 Å. Analyze hydrogen bonding between dihydroxy groups and fluorines to confirm spatial arrangement . - Stereochemical Validation

Compare experimental vs. calculated circular dichroism (CD) spectra. DFT-based simulations (e.g., Gaussian 16) can predict optical activity .

Advanced Research Questions

Q. How can discrepancies between NMR and X-ray diffraction data for fluorine environments be resolved?

Methodological Answer:

- Dynamic Effects in NMR

Fluorine atoms may exhibit dynamic behavior in solution (e.g., rotameric equilibria). Use variable-temperature <sup>19</sup>F NMR (VT-NMR) to detect conformational changes. For example, coalescence temperatures > 300 K suggest slow exchange . - DFT Calculations

Perform geometry optimization (B3LYP/6-311+G(d,p)) to model fluorine’s electronic environment. Compare calculated chemical shifts with experimental data to identify dominant conformers .

Q. What computational strategies optimize reaction pathways for introducing fluorine substituents?

Methodological Answer:

- Reaction Path Search

Use quantum chemical calculations (e.g., IRC analysis in Gaussian) to map fluorination transition states. Identify low-energy pathways using density functional theory (DFT) . - Machine Learning Integration

Train models on fluorination reaction databases (e.g., Cambridge Structural Database) to predict optimal reagents and solvents. Validate predictions with high-throughput screening .

Q. How do fluorine substituents influence bioactivity and receptor binding?

Methodological Answer:

- Docking Studies

Use Schrödinger Suite or AutoDock Vina to simulate interactions with biological targets (e.g., enzymes with hydrophobic pockets). Fluorine’s electronegativity enhances binding via C-F···H-N hydrogen bonds . - Metabolic Stability Assays

Compare half-life (t1/2) of fluorinated vs. non-fluorinated analogs in liver microsomes. Fluorine reduces oxidative metabolism, improving bioavailability .

Q. How can factorial design improve stability studies under varying pH and temperature?

Methodological Answer:

- Experimental Matrix

Use a 2<sup>3</sup> factorial design: factors = pH (4–8), temperature (25–50°C), ionic strength (0–150 mM). Response variables = degradation rate (k), impurity profile . - Statistical Analysis

Apply ANOVA to identify significant factors. For example, pH > 6 may accelerate hydrolysis of the pyrrolidinone ring. LC-MS/MS identifies degradation products (e.g., dehydroxylated derivatives) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.